2-Bromo-3-phenylpyrazine 2-Bromo-3-phenylpyrazine
Brand Name: Vulcanchem
CAS No.: 2882-17-9
VCID: VC7965011
InChI: InChI=1S/C10H7BrN2/c11-10-9(12-6-7-13-10)8-4-2-1-3-5-8/h1-7H
SMILES: C1=CC=C(C=C1)C2=NC=CN=C2Br
Molecular Formula: C10H7BrN2
Molecular Weight: 235.08 g/mol

2-Bromo-3-phenylpyrazine

CAS No.: 2882-17-9

Cat. No.: VC7965011

Molecular Formula: C10H7BrN2

Molecular Weight: 235.08 g/mol

* For research use only. Not for human or veterinary use.

2-Bromo-3-phenylpyrazine - 2882-17-9

Specification

CAS No. 2882-17-9
Molecular Formula C10H7BrN2
Molecular Weight 235.08 g/mol
IUPAC Name 2-bromo-3-phenylpyrazine
Standard InChI InChI=1S/C10H7BrN2/c11-10-9(12-6-7-13-10)8-4-2-1-3-5-8/h1-7H
Standard InChI Key LYLYXRRWHBFUJU-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=NC=CN=C2Br
Canonical SMILES C1=CC=C(C=C1)C2=NC=CN=C2Br

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

2-Bromo-3-phenylpyrazine belongs to the pyrazine family, a class of six-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 4. Its IUPAC name, 2-bromo-3-phenylpyrazine, reflects the substituents on the pyrazine core. Key identifiers include:

  • CAS Registry Number: 2882-17-9

  • Molecular Formula: C10H7BrN2\text{C}_{10}\text{H}_{7}\text{BrN}_{2}

  • Molecular Mass: 235.08 g/mol

  • Melting Point: 88.0–89.5°C

The compound’s structure is validated by its SMILES notation (BrC=1N=CC=NC1C2=CC=CC=C2) and InChIKey (LYLYXRRWHBFUJU-UHFFFAOYSA-N), which encode atomic connectivity and stereochemical details .

Synthesis and Manufacturing

Bromination of 2-Phenyl-3-hydroxypyrazine

The primary synthetic route involves the bromination of 2-phenyl-3-hydroxypyrazine using phosphorus tribromide (PBr3\text{PBr}_3). As detailed in U.S. Patent 3,311,610, refluxing 55 g (0.34 mol) of 2-phenyl-3-hydroxypyrazine with 120 mL of PBr3\text{PBr}_3 at 180°C for four hours yields 44.5 g of 2-bromo-3-phenylpyrazine after recrystallization from ethanol . This method achieves a melting point of 88–89.5°C, consistent with CAS data .

Reaction Mechanism:

  • Activation: PBr3\text{PBr}_3 protonates the hydroxyl group, converting it into a better leaving group (OH2+-\text{OH}_2^+).

  • Substitution: Bromide ion (Br\text{Br}^-) displaces the hydroxyl group via an SN2\text{S}_\text{N}2 mechanism.

From α-Bromoesters and Glycinamide

A multistep pathway described in the patent literature begins with phenylacetic acid, which is brominated and esterified to form ethyl α-bromophenylacetate. Treatment with ammonia yields phenylglycineamide hydrobromide, which reacts with glyoxal to form 2-phenyl-3-hydroxypyrazine. Subsequent bromination as above completes the synthesis .

Physicochemical Properties

Thermal Stability and Phase Behavior

The compound exhibits a sharp melting point range (88.0–89.5°C), indicative of high purity and crystalline structure . Thermal decomposition data are absent in the reviewed sources, but its stability under reflux conditions (e.g., in PBr3\text{PBr}_3) suggests moderate thermal resilience .

Applications in Pharmaceutical Chemistry

Antibacterial Agents

2-Bromo-3-phenylpyrazine is a key intermediate in synthesizing 6-(2'-phenylpyrazine-3'-carboxamido) penicillanic acids, which exhibit potent activity against penicillinase-producing Staphylococcus aureus. These derivatives demonstrate a CD50\text{CD}_{50} of 10 mg/kg in murine models, surpassing oxacillin’s efficacy (25 mg/kg) .

Enzyme Inhibition

The compound’s derivatives act as penicillinase inhibitors, enhancing the activity of conventional penicillins against resistant bacterial strains. This adjuvancy arises from competitive binding to the enzyme’s active site .

Structural Modifications

Introducing substituents (e.g., trifluoromethyl, chloro) to the phenyl ring modulates bioactivity. For example, 2-(o-chlorophenyl)-3-bromopyrazine derivatives show enhanced acid stability (half-life of 90 minutes at pH 2 vs. 7 minutes for benzylpenicillin) .

Analytical Characterization Methods

Chromatographic Techniques

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns with UV detection (λ = 254 nm) resolve 2-bromo-3-phenylpyrazine from synthetic byproducts.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Electron ionization (EI) at 70 eV generates characteristic fragments at m/z 235 (M+^+), 156 (M+^+-Br), and 77 (phenyl) .

Spectroscopic Methods

  • Infrared (IR) Spectroscopy: Stretching vibrations at 670 cm1^{-1} (C-Br), 1590 cm1^{-1} (C=N), and 3050 cm1^{-1} (aromatic C-H).

  • Nuclear Magnetic Resonance (NMR): Predicted 1H^1\text{H}-NMR signals include δ 8.5–9.0 ppm (pyrazine H-5 and H-6) and δ 7.2–7.8 ppm (phenyl protons).

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